molecular formula C16H15NO B5538187 1-(3-methylbenzoyl)indoline CAS No. 329937-68-0

1-(3-methylbenzoyl)indoline

Cat. No.: B5538187
CAS No.: 329937-68-0
M. Wt: 237.30 g/mol
InChI Key: PJVLOZBKSVYKMD-UHFFFAOYSA-N
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Description

1-(3-methylbenzoyl)indoline is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of this compound consists of an indoline core with a 3-methylbenzoyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzoyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with indoline and 3-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Indoline is reacted with 3-methylbenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzoyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of indoline oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indoline derivatives.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-benzoylindoline: A compound with a benzoyl group instead of a 3-methylbenzoyl group.

    3-methylindole: A simpler indole derivative with a methyl group at the 3-position.

Uniqueness

1-(3-methylbenzoyl)indoline is unique due to the presence of both the indoline core and the 3-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, which can be leveraged in drug design and development.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-5-4-7-14(11-12)16(18)17-10-9-13-6-2-3-8-15(13)17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVLOZBKSVYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219372
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329937-68-0
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329937-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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